molecular formula C12H14ClN3O4 B5010499 1-(5-chloro-2,4-dinitrophenyl)azepane

1-(5-chloro-2,4-dinitrophenyl)azepane

Cat. No. B5010499
M. Wt: 299.71 g/mol
InChI Key: WAGTVSNZJBOBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2,4-dinitrophenyl)azepane is a chemical compound that belongs to the class of nitroaromatic compounds. It has been widely used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

1-(5-chloro-2,4-dinitrophenyl)azepane has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a reagent for the synthesis of functionalized polymers. Additionally, it has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2,4-dinitrophenyl)azepane is not fully understood. However, it is believed to interact with specific proteins and enzymes in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, it has been shown to interact with specific proteins, such as albumin, leading to changes in protein conformation and function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2,4-dinitrophenyl)azepane in lab experiments is its unique properties, such as its fluorescence and potential anti-cancer activity. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, one limitation is its potential toxicity, which may limit its use in certain experiments or applications.

Future Directions

There are several future directions for the use of 1-(5-chloro-2,4-dinitrophenyl)azepane in scientific research. One future direction is the development of more specific and potent anti-cancer agents based on the structure of this compound. Another future direction is the use of this compound as a tool for studying protein structure and function. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, which may lead to the development of safer and more effective compounds.
In conclusion, this compound is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in scientific research.

Synthesis Methods

The synthesis of 1-(5-chloro-2,4-dinitrophenyl)azepane involves the reaction of 5-chloro-2,4-dinitrophenylhydrazine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid with a melting point of 89-90°C.

properties

IUPAC Name

1-(5-chloro-2,4-dinitrophenyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4/c13-9-7-11(14-5-3-1-2-4-6-14)12(16(19)20)8-10(9)15(17)18/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGTVSNZJBOBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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